molecular formula C24H24F2N4O2 B2405712 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396633-52-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2405712
M. Wt: 438.479
InChI Key: FGCRKEYDKLPAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24F2N4O2 and its molecular weight is 438.479. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Tuberculosis Treatment

A study on the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues highlighted their development as inhibitors for Mycobacterium tuberculosis GyrB ATPase. The research identified compounds with significant activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, and showed antituberculosis activity without notable cytotoxicity at certain concentrations. This research suggests the potential application of structurally similar compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, including studies on the structure-activity relationships of these compounds as cannabinoid receptor antagonists, may offer insights into the scientific applications of the given chemical. These studies are foundational for understanding how modifications to the pyrazole structure can influence the binding and antagonistic activity at the cannabinoid receptors, suggesting a potential application in designing drugs that can modulate cannabinoid receptor activity for therapeutic purposes (Lan et al., 1999).

Synthesis and Imaging Applications

A study on the synthesis of a PET radiotracer for studying CB1 cannabinoid receptors introduced a compound synthesized for imaging applications, indicating how modifications of the pyrazole core can be used to develop tracers for medical imaging, specifically targeting cannabinoid receptors (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-29-22(14-21(28-29)17-6-8-18(25)9-7-17)23(31)27-15-16-10-12-30(13-11-16)24(32)19-4-2-3-5-20(19)26/h2-9,14,16H,10-13,15H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRKEYDKLPAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

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